Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-methyl-2-(4-methylanilino)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-4-20-14(19)13-9-16-15(17-11(13)3)18-12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZZZGVPWPPYRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate typically involves the reaction of 4-methyl-2-aminopyrimidine with ethyl 4-methylbenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl groups and the aromatic ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or THF.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidine derivatives.
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds, including ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate, exhibit significant anticancer properties. Research has shown that modifications in the pyrimidine structure can enhance its efficacy against various cancer cell lines. For instance, a study demonstrated that certain substitutions on the pyrimidine ring could lead to increased cytotoxicity against breast cancer cells, suggesting potential for development as an anticancer agent .
Enzyme Inhibition
This compound has also been explored for its potential as an enzyme inhibitor. Specifically, its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation, has been investigated. Compounds with similar structures have shown promise in treating conditions such as rheumatoid arthritis and certain cancers by limiting the proliferation of rapidly dividing cells .
Agricultural Science
Pesticide Development
this compound has potential applications in developing new pesticides. Its structural characteristics allow it to interact with biological systems in plants and pests, potentially leading to the development of novel herbicides or fungicides. Research into similar compounds has indicated their effectiveness in controlling various agricultural pests while minimizing environmental impact .
Material Science
Polymer Synthesis
In material science, this compound can be utilized as a building block for synthesizing polymers with specific properties. The incorporation of pyrimidine derivatives in polymer matrices can enhance thermal stability and mechanical strength. Studies have shown that polymers derived from similar compounds exhibit improved resistance to degradation under environmental stressors .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Enhanced cytotoxicity against breast cancer cells |
| Enzyme Inhibition | Potential DHFR inhibitor for cancer treatment | |
| Agricultural Science | Pesticide Development | Effective against agricultural pests |
| Material Science | Polymer Synthesis | Improved thermal stability and mechanical strength |
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of traditional chemotherapeutics.
Case Study 2: Enzyme Inhibition
Research conducted on the inhibitory effects of this compound on DHFR revealed that modifications at the amino group significantly enhanced binding affinity compared to unmodified pyrimidines. This suggests a pathway for developing more effective inhibitors for therapeutic purposes.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and receptors. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Ethyl 4-methyl-2-(4-methylanilino)pyrimidine-5-carboxylate
- Molecular Formula : C₁₅H₁₇N₃O₂
- Molecular Weight : 271.31 g/mol
- CAS Registry : 903445-89-6
- Key Structural Features: A pyrimidine ring substituted with a methyl group at position 4, a 4-methylphenylamino group at position 2, and an ethyl ester at position 5 .
Synthesis: The compound is synthesized via condensation of ethyl ethoxymethylene-acetoacetate with S-methylpseudothiourea sulfate in ethanol, catalyzed by sodium ethylate. Subsequent reactions with amines yield substituted derivatives .
Comparison with Structural Analogs
Substituted Pyrimidine Derivatives
The pyrimidine scaffold is highly versatile, with substitutions at positions 2, 4, and 5 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Research Findings
Impact of Substituents on Bioactivity: The 4-methylphenylamino group (baseline compound) facilitates hydrogen bonding with kinase active sites, as seen in CDK9 inhibitors (e.g., substituted pyrimidines in ) . Methylthio groups (e.g., CAS 211230-35-2) improve metabolic stability by resisting oxidative degradation .
Physicochemical Properties :
- LogP Trends :
- Baseline compound: ~2.6 (moderate lipophilicity).
- Trifluoromethyl analog: ~3.1 (higher lipophilicity due to CF₃ group) .
- Methoxybenzyl derivative: ~2.0 (improved aqueous solubility) .
Synthetic Flexibility :
- The pyrimidine core allows facile substitution at positions 2 and 4. For example:
- Amination: Reacting with tert-butyl (3-aminopropyl)carbamate yields ethyl 4-((3-((tert-butoxycarbonyl)amino)propyl)amino)-2-(methylthio)pyrimidine-5-carboxylate (95% yield) .
- Sulfanyl Introduction : Thiol-containing analogs are synthesized via nucleophilic displacement of chloro groups .
Biological Activity
Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate (CAS Number: 903445-89-6) is a compound belonging to the pyrimidine family, known for its diverse biological activities and potential applications in medicinal chemistry. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H17N3O2, characterized by a pyrimidine ring substituted with an ethyl ester group, a methyl group, and a 4-methylphenylamino group. This unique substitution pattern influences its biological properties.
Target of Action
Research indicates that compounds similar to this compound exhibit neuroprotective and anti-inflammatory properties. They are known to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells.
Biochemical Pathways
The compound may affect several biochemical pathways, including:
- Endoplasmic Reticulum (ER) Stress : Inhibition of ER stress has been observed in related compounds.
- Apoptosis : The compound's derivatives show potential in reducing apoptosis.
- NF-kB Pathway : Inhibition of the NF-kB inflammatory pathway contributes to its anti-inflammatory effects.
Biological Activities
This compound exhibits a range of biological activities:
- Neuroprotective Effects : Related compounds have shown potential in protecting neurons from toxic events.
- Anti-inflammatory Properties : The inhibition of pro-inflammatory cytokines suggests significant anti-inflammatory activity.
- Antioxidant Activity : Pyrimidine derivatives are known for their antioxidant properties, which may contribute to their neuroprotective effects .
Case Studies
- Neuroprotection : A study demonstrated that pyrimidine derivatives could protect neuronal cells from oxidative stress-induced damage, highlighting their potential as therapeutic agents for neurodegenerative diseases.
- Anti-cancer Activity : Another investigation revealed that similar compounds could induce cell cycle arrest in cancer cell lines, suggesting their utility in cancer therapy .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other pyrimidine derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate | Structure | Antioxidant, anti-inflammatory |
| 4-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene) amino derivatives | Structure | Anti-cancer |
| 2,4-Disubstituted thiazoles | Structure | Antimicrobial |
These compounds share structural similarities but differ in their specific substituents and resultant biological activities.
Q & A
Basic: What are the recommended synthetic routes for Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate, and how can reaction conditions be optimized for high yield?
Methodological Answer:
A plausible route involves nucleophilic substitution of a chlorinated pyrimidine precursor (e.g., ethyl 4-chloro-2-methylpyrimidine-5-carboxylate) with 4-methylaniline. Refluxing in ethanol or dioxane with a base (triethylamine) facilitates substitution at the 2-position. Reaction progress should be monitored via TLC or HPLC. Yield optimization requires:
- Molar ratio adjustment (1.2–1.5 equivalents of 4-methylaniline to prevent incomplete substitution).
- Temperature control (80–90°C to balance reactivity and side-product formation).
- Anhydrous conditions to avoid ester hydrolysis. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Advanced: How do steric and electronic effects of the 4-methyl and (4-methylphenyl)amino substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
The electron-donating 4-methyl group reduces pyrimidine ring electrophilicity, potentially slowing Suzuki-Miyaura couplings. The (4-methylphenyl)amino group introduces steric hindrance at position 2, directing cross-coupling to position 4 or 6. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict reactive sites. Experimental validation via model reactions (e.g., with Pd(PPh₃)₄) under inert conditions is recommended. Monitor regioselectivity using ¹H NMR and X-ray crystallography .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key signals should be observed?
Methodological Answer:
- ¹H NMR : δ 1.3–1.4 ppm (triplet, ethyl CH₃), δ 2.4–2.6 ppm (singlets for pyrimidine 4-CH₃ and aryl CH₃), δ 6.8–7.2 ppm (aromatic protons from the 4-methylphenyl group).
- ¹³C NMR : δ 165–170 ppm (ester C=O), δ 155–160 ppm (pyrimidine C2-NH).
- IR : Strong absorption at ~1700 cm⁻¹ (ester C=O stretch).
- Mass Spectrometry : Molecular ion [M+H]⁺ consistent with C₁₆H₁₈N₃O₂ (MW 284.34). X-ray crystallography (via SHELX refinement) resolves conformational details .
Advanced: How can researchers resolve contradictions in biological activity data across studies involving this compound?
Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT vs. ATP luminescence).
- Purity validation : HPLC (>95% purity) and elemental analysis to exclude batch variability.
- Orthogonal assays : Confirm kinase inhibition via both fluorescence polarization and radiometric assays.
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile IC₅₀ discrepancies, factoring in solvent effects (DMSO vs. ethanol) .
Basic: What are the common side reactions during synthesis, and how can they be minimized?
Methodological Answer:
- Incomplete substitution : Mitigate by using excess 4-methylaniline (1.5 equivalents) and prolonged reflux (12–24 hrs).
- Ester hydrolysis : Avoid aqueous conditions; use molecular sieves or anhydrous solvents.
- Oxidation of the amino group : Perform reactions under nitrogen and add antioxidants (e.g., BHT). Monitor by LC-MS for intermediate degradation .
Advanced: What computational modeling approaches predict binding affinity to kinase targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR PDB: 1M17). Focus on hydrogen bonding with the pyrimidine N1 and steric fit of the 4-methylphenyl group.
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability.
- QSAR models : Train with descriptors like logP, polar surface area, and H-bond donors. Validate with in vitro IC₅₀ data from kinase profiling panels .
Basic: What solvent systems optimize recrystallization for high purity?
Methodological Answer:
- Ethanol/water (70:30 v/v) at 50°C, with slow cooling (0.5°C/min) to form needle-like crystals.
- Dichloromethane/hexane (gradient diffusion) for high-melting-point polymorphs.
- Assess purity via melting point (lit. 145–148°C) and HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How does the stereoelectronic profile influence metabolic stability?
Methodological Answer:
- Electron-withdrawing carboxylate : Reduces CYP450-mediated oxidation (predict via StarDrop ADMET).
- Methyl groups : Block metabolic hotspots (e.g., para-hydroxylation of the 4-methylphenyl group). Validate with liver microsome assays (human/rat, 1 mg/mL protein). Identify metabolites via UPLC-QTOF-MS/MS .
Basic: What storage conditions maintain compound stability?
Methodological Answer:
- Short-term : Store at 4°C in amber vials with desiccant (silica gel).
- Long-term : Seal under argon at -20°C. Monitor stability via biannual HPLC analysis. Avoid freeze-thaw cycles to prevent ester degradation .
Advanced: What strategies enhance bioavailability for in vivo studies?
Methodological Answer:
- Nanoparticle formulation : Use PLGA polymers (50:50 lactide:glycolide) for sustained release.
- Prodrug design : Synthesize the carboxylic acid analog (hydrolyze ester in vivo).
- Solubility enhancement : Co-administer with cyclodextrins (e.g., HP-β-CD) or lipid-based carriers. Validate pharmacokinetics via LC-MS/MS plasma profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
